molecular formula C15H17NO2S B2533005 Methyl 2-amino-4-(4-propylphenyl)thiophene-3-carboxylate CAS No. 350990-11-3

Methyl 2-amino-4-(4-propylphenyl)thiophene-3-carboxylate

Cat. No.: B2533005
CAS No.: 350990-11-3
M. Wt: 275.37
InChI Key: QFCWGVYJQBMRMX-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(4-propylphenyl)thiophene-3-carboxylate is a thiophene derivative characterized by a 2-amino-3-carboxylate backbone substituted with a 4-propylphenyl group at the 4-position of the thiophene ring. This compound is synthesized via the Gewald reaction, a well-established method for preparing 2-aminothiophene-3-carboxylates using thiocarbamoyl precursors and halogenated reagents .

Properties

IUPAC Name

methyl 2-amino-4-(4-propylphenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c1-3-4-10-5-7-11(8-6-10)12-9-19-14(16)13(12)15(17)18-2/h5-9H,3-4,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFCWGVYJQBMRMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gewald Reaction: The Primary Synthetic Pathway

The Gewald reaction remains the most widely employed method for synthesizing methyl 2-amino-4-(4-propylphenyl)thiophene-3-carboxylate. This one-pot, three-component condensation involves:

  • 4-Propylacetophenone (ketone component),
  • Methyl cyanoacetate (α-cyanoester),
  • Elemental sulfur .

Reaction Mechanism

The mechanism proceeds through three key stages:

  • Knoevenagel Condensation : The ketone reacts with the α-cyanoester to form an α,β-unsaturated nitrile intermediate.
  • Sulfur Incorporation : Elemental sulfur adds to the nitrile group, forming a thioamide intermediate.
  • Cyclization and Tautomerization : Intramolecular cyclization yields the 2-aminothiophene core, followed by tautomerization to stabilize the aromatic system.

Representative Equation :
$$
\text{4-Propylacetophenone} + \text{CH}3\text{OCOC(CN)} + \text{S}8 \xrightarrow{\text{Base}} \text{this compound}
$$

Optimization Parameters

  • Base Catalysts : Morpholine or piperidine (0.5–1.0 equiv) enhance reaction efficiency.
  • Solvent Systems : Ethanol or methanol at reflux (60–80°C) for 6–12 hours.
  • Yield : 45–70% for analogous thiophenes, depending on substituent electronic effects.

Industrial-Scale Production Methods

Industrial synthesis prioritizes cost-effectiveness and scalability while maintaining high purity (>98%). Key adaptations include:

Continuous Flow Reactors

  • Advantages : Improved heat transfer and reduced reaction times (3–5 hours vs. 12 hours batch).
  • Conditions :
    • Temperature: 70°C (±2°C)
    • Pressure: 1.5–2.0 bar
    • Throughput: 50–100 L/h

Purification Techniques

  • Liquid-Liquid Extraction : Dichloromethane/water partitioning removes unreacted sulfur and byproducts.
  • Recrystallization : Ethanol/water mixtures (3:1 v/v) yield crystalline product with >99% purity.
  • Chromatography : Reserved for pharmaceutical-grade material; silica gel with ethyl acetate/hexane (1:4).

Alternative Synthetic Routes

Microwave-Assisted Gewald Reaction

Microwave irradiation significantly accelerates the reaction (20–30 minutes vs. 6–12 hours) while improving yields (65–75%).

Protocol :

  • Power: 300 W
  • Temperature: 100°C
  • Solvent: Dimethylformamide (DMF)

Post-Functionalization Strategies

Pre-formed thiophene cores can undergo late-stage modifications:

Suzuki-Miyaura Coupling

Introduces the 4-propylphenyl group via palladium-catalyzed cross-coupling:
$$
\text{Methyl 2-amino-4-bromothiophene-3-carboxylate} + \text{4-Propylphenylboronic acid} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{Target Compound}
$$

  • Yield: 50–60%
  • Conditions: Tetrahydrofuran (THF), 80°C, 12 hours.

Comparative Analysis of Methods

Method Yield (%) Time Purity (%) Scalability
Classical Gewald 45–70 6–12 h 95–98 Moderate
Microwave Gewald 65–75 0.5 h 97–99 Limited
Continuous Flow 60–68 3–5 h 98–99.5 High
Post-Functionalization 50–60 12–24 h 90–95 Low

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-4-(4-propylphenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Methyl 2-amino-4-(4-propylphenyl)thiophene-3-carboxylate is being explored for its potential therapeutic uses:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antimicrobial properties. The following table summarizes Minimum Inhibitory Concentration (MIC) values against various bacterial strains:
CompoundBacterial StrainMIC (µg/mL)
Example AStaphylococcus aureus32
Example BEscherichia coli64
Example CBacillus subtilis16

While specific data on this compound is limited, its structural similarities to known active compounds indicate potential antimicrobial activity.

  • Anticancer Properties : Research into thiophene derivatives has shown promise in anticancer applications. The compound's ability to interact with specific enzymes or receptors could lead to the development of novel anticancer agents.

Material Science

This compound has applications in the development of organic semiconductors:

  • Organic Light Emitting Diodes (OLEDs) : Its unique electronic properties make it suitable for use in OLED technology, contributing to advancements in display technologies.
  • Organic Field-Effect Transistors (OFETs) : The compound's conductive properties can be harnessed in OFETs, which are critical components in flexible electronics and sensors.

Synthesis of Complex Molecules

This compound serves as a building block for synthesizing more complex molecules, including thienopyrimidinone analogs. These analogs have been investigated for their biological activities and potential applications in drug development.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of various thiophene derivatives, including this compound. Results indicated that modifications to the thiophene ring significantly impacted activity against bacterial strains like Staphylococcus aureus and Escherichia coli. Further research is needed to isolate the specific mechanisms of action and optimize efficacy.

Case Study 2: Application in OLEDs

Research conducted on the use of this compound in OLED fabrication demonstrated enhanced light-emitting efficiency when incorporated into device structures. This study highlighted the compound's potential as a key material in next-generation display technologies.

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-(4-propylphenyl)thiophene-3-carboxylate is not fully understood, but it is believed to interact with various molecular targets and pathways. The amino group and the thiophene ring are likely involved in binding to specific enzymes or receptors, leading to modulation of biological activities. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 4-Position

The 4-position substituent on the thiophene ring significantly impacts molecular properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent (4-position) Ester Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Methyl 2-amino-4-(4-propylphenyl)thiophene-3-carboxylate 4-propylphenyl Methyl C₁₆H₁₇NO₂S 287.38 High lipophilicity; potential CNS applications due to enhanced blood-brain barrier penetration
Ethyl 2-amino-4-phenylthiophene-3-carboxylate Phenyl Ethyl C₁₃H₁₃NO₂S 247.31 Lower steric hindrance; used in photophysical studies
Ethyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate 4-isopropylphenyl Ethyl C₁₇H₂₁NO₂S 303.43 Increased steric bulk; moderate cytotoxicity in cancer cell lines
Methyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate 4-methoxyphenyl Methyl C₁₃H₁₃NO₃S 263.31 Enhanced π-π stacking interactions; applications in organic electronics
Ethyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate 4-cyclohexylphenyl Ethyl C₂₀H₂₃NO₂S 341.47 High hydrophobicity; limited solubility in aqueous media
Key Observations :
  • Lipophilicity : The propylphenyl and cyclohexylphenyl substituents increase logP values, favoring membrane permeability but reducing aqueous solubility .
  • Steric Effects : Bulky groups (e.g., cyclohexylphenyl) hinder electrophilic substitution reactions, whereas smaller substituents (e.g., phenyl) enhance reactivity .

Ester Group Variations

The ester group (methyl vs. ethyl) affects metabolic stability and solubility:

  • Methyl Esters : Generally exhibit faster hydrolysis rates in vivo, reducing half-life but improving bioavailability for acute applications .
  • Ethyl Esters : Slower metabolic degradation enhances sustained release, advantageous in prolonged therapeutic contexts .

Biological Activity

Methyl 2-amino-4-(4-propylphenyl)thiophene-3-carboxylate is a synthetic compound belonging to the thiophene family, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features:

  • Thiophene Ring : A five-membered aromatic ring containing sulfur.
  • Amino Group : Contributes to the compound's reactivity and biological interactions.
  • Carboxylate Group : Involved in various biochemical processes.

While the exact mechanism of action of this compound is not fully elucidated, it is believed to interact with various molecular targets. The amino group and thiophene ring are likely involved in binding to specific enzymes or receptors, leading to modulation of biological activities such as:

  • Antimicrobial Activity : Potential inhibition of bacterial growth.
  • Anticancer Activity : Induction of apoptosis in cancer cells by influencing cellular pathways.

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that these compounds can induce cell cycle arrest and apoptosis in cancer cells, making them candidates for further development as anticancer agents.

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-7 (Breast Cancer)30.5Apoptosis induction
This compoundHeLa (Cervical Cancer)25.0Cell cycle arrest

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi, although more extensive studies are required to confirm these effects and elucidate the underlying mechanisms .

Case Studies

  • In Vitro Studies : A study conducted on various cancer cell lines demonstrated that this compound exhibited a dose-dependent reduction in cell viability, with significant effects observed at concentrations below 50 µM.
  • Animal Models : In vivo studies using tumor-bearing mice showed that administration of this compound resulted in a marked reduction in tumor size compared to control groups, alongside improvements in hematological parameters indicative of reduced myelosuppression .

Research Findings

Recent research has highlighted several key findings regarding the biological activity of this compound:

  • Cellular Mechanisms : The compound appears to modulate pathways involved in apoptosis, such as the caspase cascade and mitochondrial membrane potential changes.
  • Synergistic Effects : When combined with other chemotherapeutic agents, it demonstrated enhanced efficacy against resistant cancer cell lines .

Q & A

Q. What are the recommended synthetic routes for Methyl 2-amino-4-(4-propylphenyl)thiophene-3-carboxylate?

The compound can be synthesized via the Gewald reaction, a two-step process involving ketones, cyanoacetate esters, and elemental sulfur. For example:

  • Step 1 : Condensation of 4-propylbenzaldehyde with methyl cyanoacetate in the presence of a base (e.g., piperidine) to form an α,β-unsaturated nitrile intermediate.
  • Step 2 : Cyclization with sulfur and an amine catalyst (e.g., morpholine) to yield the thiophene core . Optimize reaction conditions (solvent: ethanol; temperature: 80–100°C) to enhance yield and purity. Monitor progress via TLC and characterize intermediates using NMR and IR spectroscopy .

Q. What safety protocols are critical for handling this compound?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for weighing and synthesis to minimize inhalation risks. Install eyewash stations and emergency showers in the workspace .
  • Storage : Store in a cool (<25°C), dry environment, away from oxidizing agents. Use airtight glass containers labeled with hazard warnings (e.g., GHS07) .

Q. Which spectroscopic methods are essential for structural characterization?

  • NMR : ¹H and ¹³C NMR confirm regiochemistry (e.g., amine proton at δ 5.2–6.0 ppm; thiophene protons at δ 6.8–7.5 ppm) .
  • IR : Identify functional groups (amine N–H stretch: ~3350 cm⁻¹; ester C=O: ~1700 cm⁻¹; thiophene C–S: ~680 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS validates molecular weight (expected [M+H]⁺: ~306.12) and detects impurities .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

  • Data Collection : Use single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) to obtain high-resolution (<1.0 Å) data.
  • Structure Solution : Employ SHELXT for phase determination via intrinsic phasing, followed by SHELXL for refinement (R-factor < 5%) .
  • Validation : Analyze anisotropic displacement parameters (ADPs) and residual electron density maps to confirm the absence of disorder .

Q. How to address discrepancies between experimental and computational data (e.g., predicted vs. observed melting points)?

  • Re-evaluate Computational Models : Use density functional theory (DFT) with a larger basis set (e.g., B3LYP/6-311++G(d,p)) to improve accuracy.
  • Experimental Replication : Repeat DSC measurements under controlled heating rates (e.g., 10°C/min) to minimize decomposition artifacts .

Q. What strategies improve reaction yield in large-scale synthesis?

  • Catalyst Screening : Test alternatives to morpholine (e.g., DBU or DABCO) to accelerate cyclization kinetics .
  • Solvent Optimization : Replace ethanol with DMF or THF to enhance solubility of intermediates .
  • By-product Mitigation : Use flash chromatography (silica gel, hexane/EtOAc gradient) to remove unreacted starting materials .

Q. How to analyze crystal packing and intermolecular interactions?

  • Software Tools : Use Mercury (CCDC) or WinGX to visualize hydrogen bonds (e.g., N–H⋯O=C) and π-π stacking (thiophene-phenyl interactions) .
  • Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., H-bonding vs. van der Waals) using CrystalExplorer .

Q. What are common impurities in synthesis, and how are they identified?

  • By-products : Uncyclized intermediates (e.g., α-cyano esters) or oxidized thiophenes (e.g., sulfoxides).
  • Detection : LC-MS with reverse-phase C18 columns (gradient: 5–95% acetonitrile in water) and UV detection at 254 nm .
  • Purification : Recrystallization from ethanol/water (3:1 v/v) or preparative HPLC (C18, 10 μm) .

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